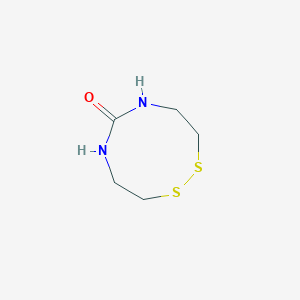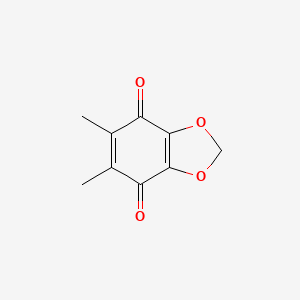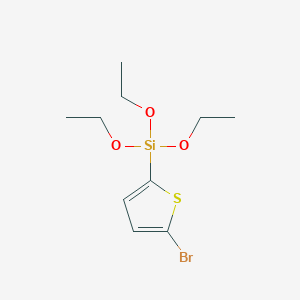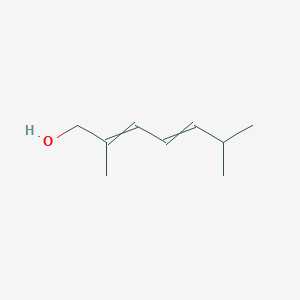![molecular formula C20H17ClN2O B14609735 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine CAS No. 61075-16-9](/img/structure/B14609735.png)
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and an appropriate boronic acid.
Introduction of the pyridazine ring: The biphenyl compound is then reacted with a pyridazine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylpropene: A simpler compound with a similar chloro group but lacking the biphenyl and pyridazine moieties.
3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group and a methacrylate moiety, used in polymer synthesis.
Uniqueness
3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a biphenyl moiety, and a chloro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61075-16-9 |
|---|---|
Fórmula molecular |
C20H17ClN2O |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
3-chloro-6-[2-(2-methylprop-2-enyl)-6-phenylphenoxy]pyridazine |
InChI |
InChI=1S/C20H17ClN2O/c1-14(2)13-16-9-6-10-17(15-7-4-3-5-8-15)20(16)24-19-12-11-18(21)22-23-19/h3-12H,1,13H2,2H3 |
Clave InChI |
KRTNDQLDEMLHKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C(=CC=C1)C2=CC=CC=C2)OC3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B14609689.png)
![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)





